HUMAN DES(1-6)IGF-II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Human Des(1-6) Insulin-like Growth Factor-II is a 61 amino acid analogue of human Insulin-like Growth Factor-II. This compound lacks the N-terminal hexapeptide sequence Ala-Tyr-Arg-Pro-Ser-Glu. Human Des(1-6) Insulin-like Growth Factor-II is known for its increased potency compared to Insulin-like Growth Factor-II, both in vitro and in vivo. This increased potency is attributed to its reduced binding to most of the Insulin-like Growth Factor binding proteins, which typically modify the biological actions of Insulin-like Growth Factor-II .

Métodos De Preparación

Human Des(1-6) Insulin-like Growth Factor-II is typically produced using recombinant DNA technology. The gene encoding the desired protein is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using various chromatographic techniques. The final product is often freeze-dried from a solution of acetic acid and stored under nitrogen at a slight vacuum .

Análisis De Reacciones Químicas

Human Des(1-6) Insulin-like Growth Factor-II primarily undergoes binding reactions with Insulin-like Growth Factor receptors. It binds to both type 1 and type 2 Insulin-like Growth Factor receptors with similar affinity to wild-type Insulin-like Growth Factor-II. The compound is also involved in protein synthesis stimulation in various cell types, such as rat L6 myoblasts .

Aplicaciones Científicas De Investigación

Human Des(1-6) Insulin-like Growth Factor-II is widely used in scientific research, particularly in studies related to cell growth, Insulin-like Growth Factor receptors, and Insulin-like Growth Factor binding proteins. Its increased potency makes it a valuable tool for investigating the biological actions of Insulin-like Growth Factor-II. The compound is also used in cancer research, as Insulin-like Growth Factor-II is known to be overexpressed in several cancer types, promoting growth and survival .

Mecanismo De Acción

Human Des(1-6) Insulin-like Growth Factor-II exerts its effects by binding to Insulin-like Growth Factor receptors, specifically type 1 and type 2 receptors. This binding activates downstream signaling pathways, such as the PI3K/Akt metabolic pathway and the ERK/MAP kinase mitogenic signaling pathway. These pathways promote cell growth, survival, and protein synthesis .

Comparación Con Compuestos Similares

Human Des(1-6) Insulin-like Growth Factor-II is unique due to its increased potency and reduced binding to Insulin-like Growth Factor binding proteins. Similar compounds include:

- Human Insulin-like Growth Factor-II: The wild-type form with the N-terminal hexapeptide sequence.

- Human Des(1-3) Insulin-like Growth Factor-I: Another analogue lacking the N-terminal tripeptide sequence.

- Human [Arg6] Insulin-like Growth Factor-II: An analogue with an arginine substitution at position 6 .

Human Des(1-6) Insulin-like Growth Factor-II stands out due to its enhanced biological activity and reduced interaction with binding proteins, making it a valuable research tool.

Propiedades

Número CAS |

141909-47-9 |

|---|---|

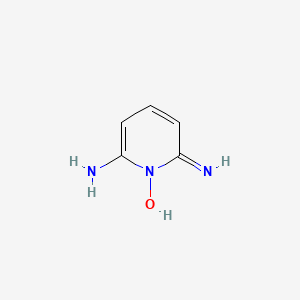

Fórmula molecular |

C10H9NO4 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.